molecular formula C17H13Cl2FN4S B4685899 N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea

Cat. No. B4685899
M. Wt: 395.3 g/mol
InChI Key: CFAQYKRMHYVZFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea, also known as BCTC, is a chemical compound that has been widely studied for its potential therapeutic applications. BCTC is a selective antagonist of the Transient Receptor Potential Cation Channel Subfamily M Member 8 (TRPM8) ion channel, which is involved in the sensation of cold temperature and pain. In

Scientific Research Applications

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea has been studied extensively for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of chronic pain. TRPM8 channels are involved in the sensation of cold temperature and pain, and this compound has been shown to selectively block these channels, thereby reducing pain sensation. This compound has also been studied for its potential use in the treatment of prostate cancer, as TRPM8 channels are overexpressed in prostate cancer cells.

Mechanism of Action

N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea selectively blocks TRPM8 channels by binding to a specific site on the channel. This binding prevents the channel from opening in response to cold temperature or other stimuli, thereby reducing the sensation of pain. This compound has been shown to be highly selective for TRPM8 channels, with little or no effect on other ion channels.
Biochemical and Physiological Effects:
This compound has been shown to reduce pain sensation in various animal models of pain, including neuropathic pain, inflammatory pain, and cancer pain. This compound has also been shown to reduce cold hypersensitivity in animal models of neuropathic pain. In addition to its analgesic effects, this compound has been shown to have anti-tumor effects in prostate cancer cells, including inhibition of cell proliferation and induction of apoptosis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea is its selectivity for TRPM8 channels, which makes it a useful tool for studying the role of these channels in various physiological processes. However, this compound has relatively low potency and affinity for TRPM8 channels compared to other TRPM8 antagonists, which can make it difficult to achieve complete blockade of the channel. In addition, this compound has relatively poor solubility in aqueous solutions, which can limit its use in certain experimental settings.

Future Directions

There are several potential future directions for research on N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea. One area of interest is the development of more potent and selective TRPM8 antagonists for use in pain management and cancer treatment. Another area of interest is the study of the role of TRPM8 channels in other physiological processes, such as thermoregulation and metabolism. Finally, the development of new drug delivery systems for this compound and other TRPM8 antagonists could improve their efficacy and reduce their side effects in clinical settings.
In conclusion, this compound is a promising chemical compound that has been studied extensively for its potential therapeutic applications in pain management and cancer treatment. Its selective antagonism of TRPM8 channels makes it a useful tool for studying the role of these channels in various physiological processes. However, its relatively low potency and solubility limit its use in certain experimental settings. Further research is needed to develop more potent and selective TRPM8 antagonists and to explore the role of TRPM8 channels in other physiological processes.

properties

IUPAC Name

1-(1-benzyl-4-chloropyrazol-3-yl)-3-(3-chloro-4-fluorophenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2FN4S/c18-13-8-12(6-7-15(13)20)21-17(25)22-16-14(19)10-24(23-16)9-11-4-2-1-3-5-11/h1-8,10H,9H2,(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAQYKRMHYVZFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)NC(=S)NC3=CC(=C(C=C3)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea
Reactant of Route 2
Reactant of Route 2
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea
Reactant of Route 3
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea
Reactant of Route 4
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea
Reactant of Route 5
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea
Reactant of Route 6
N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-N'-(3-chloro-4-fluorophenyl)thiourea

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